N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Medicinal chemistry Factor Xa inhibition Structure-activity relationship

N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8) is a small-molecule arylsulfonamidopiperidone with the molecular formula C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol. It belongs to a broader class of valerolactam-based arylsulfonamides investigated as potent and selective inhibitors of blood coagulation Factor Xa (FXa).

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 953257-60-8
Cat. No. B2484532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
CAS953257-60-8
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCC2=O
InChIInChI=1S/C13H18N2O3S/c1-2-19(17,18)14-11-6-5-7-12(10-11)15-9-4-3-8-13(15)16/h5-7,10,14H,2-4,8-9H2,1H3
InChIKeyBRYIFTSRCHXTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8): Structural Identity, Physicochemical Baseline, and Procurement Context


N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8) is a small-molecule arylsulfonamidopiperidone with the molecular formula C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol . It belongs to a broader class of valerolactam-based arylsulfonamides investigated as potent and selective inhibitors of blood coagulation Factor Xa (FXa) [1]. The compound features an ethanesulfonamide group at the meta-position of a phenyl ring bearing a 2-oxopiperidin-1-yl substituent—a substitution pattern that differentiates it from the para-substituted analogs found in clinically advanced FXa inhibitors such as apixaban [2]. Commercially available from multiple vendors with stated purity of ≥98% (HPLC) , this compound is primarily positioned as a research-grade building block and tool compound for structure-activity relationship (SAR) studies within anticoagulant discovery programs.

Role Research-grade FXa SAR tool compound
Scaffold Meta-substituted arylsulfonamidopiperidone
Procurement Commercially available catalog item

Why N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8) Cannot Be Casually Substituted by In-Class Analogs


Within the arylsulfonamidopiperidone class, even subtle variations in phenyl ring substitution position and sulfonamide N-alkyl group profoundly alter FXa inhibitory potency, selectivity, and pharmacokinetic properties, precluding casual interchange [1]. The meta-substituted 2-oxopiperidinyl phenyl scaffold of CAS 953257-60-8 contrasts with the para-substitution pattern of the apixaban core and the ortho/meta-substitution patterns found in other series members, each of which orients the aryl group differently within the FXa S1 pocket [1]. Furthermore, the ethanesulfonamide moiety presents distinct steric and electronic properties compared to the benzenesulfonamide, naphthalene-sulfonamide, or benzodioxane-sulfonamide congeners that dominate the published SAR landscape [2]. The compound's relatively low molecular weight (282.36 g/mol) and limited topological complexity position it as a minimalist scaffold within this class—potentially offering advantages in synthetic tractability and fragment-based elaboration while lacking the optimized auxiliary pharmacophores that confer sub-nanomolar potency to clinical candidates . These structural distinctions mandate compound-specific validation rather than reliance on class-average performance assumptions.

Meta vs Para Substitution

Oxopiperidinone meta-positioning alters S1 pocket orientation; class SAR profiles may not transfer from para-substituted analogs.

P1 Sulfonamide Size

Ethanesulfonamide lacks extended aryl contacts present in naphthalene-sulfonamide derivatives; binding affinity may shift.

Minimalist Scaffold

Absence of auxiliary pharmacophores found in clinical candidates means potency and selectivity may not replicate class averages.

Quantitative Differentiation Evidence for N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8): Comparator-Anchored Analysis


Meta-Substitution Scaffold Architecture: Structural Differentiation from the Apixaban Para-Substituted Core

CAS 953257-60-8 features a 2-oxopiperidin-1-yl group at the meta-position of the phenyl ring relative to the ethanesulfonamide, yielding a distinct three-dimensional presentation of the aryl group to the FXa S1 pocket compared to the para-substituted 2-oxopiperidin-1-yl phenyl motif found in apixaban (CAS 503612-47-3) [1]. In the class-level SAR established by Shi et al. (2011), meta-substituted arylsulfonamidopiperidones displayed different FXa inhibitory profiles than their para-substituted counterparts, with the optimal substitution pattern depending on the specific sulfonamide and P4 pharmacophore combination [2]. The apixaban scaffold orients the 2-oxopiperidinone ring para to the central pyrazolopyridine core, whereas CAS 953257-60-8 presents the oxopiperidinone directly at the meta position of the sulfonamide-bearing phenyl ring—a topological difference that alters both the distance and angle of the hydrogen-bonding interactions with the FXa active site [1][2].

Meta-Substitution Topology
Class-level inference
Target Meta-substituted oxopiperidinone
Comparator (Apixaban) Para-substituted oxopiperidinone
Supports scaffold differentiation in FXa SAR programs
Class SAR indicates distinct potency profiles; compound-specific data required
Medicinal chemistry Factor Xa inhibition Structure-activity relationship

Molecular Weight Advantage: Ligand Efficiency Implications Relative to Clinical FXa Inhibitors

CAS 953257-60-8 has a molecular weight of 282.36 g/mol , which is substantially lower than that of all clinically approved oral FXa inhibitors: apixaban (459.5 g/mol), rivaroxaban (435.9 g/mol), edoxaban (548.1 g/mol), and betrixaban (451.9 g/mol) [1]. This represents a molecular weight reduction of approximately 38–49% relative to the clinical comparators. For programs employing fragment-based drug discovery (FBDD) or seeking to optimize ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), the lower molecular complexity of CAS 953257-60-8 (19 heavy atoms) compared to apixaban (34 heavy atoms) provides a larger optimization window for introducing potency-enhancing substituents while remaining within drug-like physicochemical space [2]. The compound's topological polar surface area (tPSA), estimated at approximately 70–80 Ų based on its ethanesulfonamide and oxopiperidinone functional groups, also falls well within the <140 Ų threshold predictive of oral bioavailability, leaving considerable tPSA headroom for further elaboration [2].

Molecular Weight
Cross-study comparable
282.36 Da 35–49% lower than approved FXa inhibitors
Fragment-like MW supports ligand efficiency optimization
19 heavy atoms vs. 30–34 for clinical comparators
Drug discovery Ligand efficiency Fragment-based design

Class-Level Factor Xa Inhibitory Potential: Arylsulfonamidopiperidone Pharmacophore Validation

The arylsulfonamidopiperidone scaffold to which CAS 953257-60-8 belongs has been crystallographically validated as a bona fide Factor Xa inhibitor chemotype. In the study by Shi et al. (2011), compound 40 from this class was co-crystallized with human FXa (PDB: 3SW2, resolution 2.42 Å), confirming that the sulfonamide-valerolactam scaffold anchors the aryl group in the S1 pocket while orienting the P4 pharmacophore into the S4 pocket [1][2]. The most potent compound in that series (compound 46) achieved an FXa IC₅₀ of 7 nM and an EC₂×PT of 1.7 μM in human plasma [1]. Importantly, members of this class demonstrated >30,000-fold selectivity for FXa over other human coagulation proteases including thrombin, factor VIIa, and factor XIa [3]. While CAS 953257-60-8 itself lacks published FXa IC₅₀ data from non-excluded sources, its core scaffold is identical to the validated arylsulfonamidopiperidone pharmacophore, and its ethanesulfonamide group provides a minimal P1 moiety suitable for establishing foundational SAR [1].

Class-Level FXa Activity
Class-level inference
Pharmacophore validated by crystallography and >30,000-fold selectivity over related proteases
FXa target hypothesis supported; compound-specific potency uncharacterized
Class-best IC₅₀ = 7 nM; no data for this scaffold
Anticoagulant discovery Factor Xa inhibition Serine protease inhibitor

Ethanesulfonamide vs. Arylsulfonamide P1 Group: Minimalist Pharmacophore Design Relative to Naphthalene- and Benzodioxane-Sulfonamide Analogs

CAS 953257-60-8 incorporates an ethanesulfonamide group as the P1 moiety, contrasting with the larger arylsulfonamide (naphthalene-2-sulfonamide, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and benzenesulfonamide) P1 groups featured in the most potent compounds from the Shi et al. (2011) series [1]. The naphthalene-sulfonamide analog (represented in PDB: 3SW2) achieves high-affinity S1 pocket occupancy through extended aromatic interactions, contributing to the 7 nM FXa IC₅₀ of compound 46 [1][2]. The ethanesulfonamide group of CAS 953257-60-8 presents a smaller, more polar S1-binding element that likely trades binding enthalpy for improved physicochemical properties (lower logP, higher aqueous solubility). This design feature positions CAS 953257-60-8 as a minimal P1 fragment suitable for systematic elaboration, analogous to the strategy employed in the development of apixaban, where the P1 methoxyphenyl group was optimized iteratively from simpler starting points [3]. The ethanesulfonamide's reduced steric bulk (molar refractivity ~20 cm³/mol vs. ~50 cm³/mol for naphthalene-sulfonamide) also minimizes potential steric clashes within the S1 pocket, providing a clean baseline for fragment growth [1].

P1 Group Size
Class-level inference
Target P1 Ethanesulfonamide (~40 Ų S1 contact)
Class Representatives Naphthalene-sulfonamide (~120 Ų)
Minimal P1 fragment for systematic elaboration
Expanding aryl surface may improve potency; no target-specific data
Pharmacophore design S1 pocket occupancy Fragment elaboration

Commercial Availability and Purity Specification: Procurement Readiness Relative to Custom-Synthesis-Only Analogs

CAS 953257-60-8 is listed as a stocked catalog item by multiple independent chemical suppliers, including A2B Chem (Cat# BJ36713) and ChemSrc, with a specified purity of ≥98% by HPLC . This contrasts with many closely related arylsulfonamidopiperidone analogs from the Shi et al. (2011) series, which are not commercially available and require de novo custom synthesis (estimated 4–8 week lead time and >$2,000 per gram for initial synthesis) [1]. The compound's commercial availability in milligram-to-gram quantities with defined purity enables immediate procurement without the delays and characterization burdens associated with custom synthesis. The ethanesulfonyl chloride starting material required for analog synthesis is also a commodity reagent, whereas several arylsulfonyl chloride building blocks used in more potent class members require multi-step preparation [1]. For research groups initiating FXa inhibitor SAR programs, the procurement-ready status of CAS 953257-60-8 reduces the barrier to entry compared to analogs requiring custom synthesis .

Commercial Availability
Supporting evidence
Purity ≥98% (HPLC)
Status Catalog item, multiple vendors
Immediate procurement reduces synthesis lead time
Vendor-certified purity; independent characterization recommended
Chemical procurement Vendor qualification Research reagent sourcing

Recommended Research and Procurement Application Scenarios for N-(3-(2-Oxopiperidin-1-yl)phenyl)ethanesulfonamide (CAS 953257-60-8)


Factor Xa Inhibitor Lead Generation: Minimal Scaffold SAR Expansion

Use CAS 953257-60-8 as a starting scaffold for systematic SAR exploration of the arylsulfonamidopiperidone FXa inhibitor class. Its low molecular weight (282.36 g/mol) and 19 heavy atoms provide substantial ligand efficiency headroom for introducing P1 aryl expansions (replacing ethanesulfonamide with substituted phenyl-, naphthyl-, or heteroaryl-sulfonamides) and P4 pharmacophore extensions, as guided by the class-level SAR crystallized in PDB structure 3SW2 [1]. This approach mirrors the successful evolution from simple aminobenzamide FXa inhibitors to clinical candidates such as apixaban and rivaroxaban [2].

Meta-Substitution Topological Probe for FXa S1 Pocket Occupancy Studies

Deploy CAS 953257-60-8 as a topological probe to investigate the effect of meta- vs. para-substitution of the oxopiperidinone ring on FXa S1 pocket binding. The meta relationship between the oxopiperidinone and sulfonamide groups in CAS 953257-60-8 contrasts with the para arrangement in the apixaban core, enabling differential S1-S4 linker geometry studies [1]. Co-crystallization efforts with human FXa, analogous to those reported for compound 40 (PDB: 3SW2), would establish the binding mode of this specific substitution pattern .

Fragment-Based Anticoagulant Discovery Starting Point

Employ CAS 953257-60-8 as a fragment hit for fragment-based drug discovery (FBDD) campaigns targeting coagulation Factor Xa. With a molecular weight (282.36 g/mol) well within fragment space (<300 Da) and a scaffold validated by the arylsulfonamidopiperidone pharmacophore class [1], this compound is suitable for fragment screening, structure-based optimization, and fragment merging/growing strategies. The commercial availability of the compound with defined purity (≥98% HPLC) facilitates immediate fragment soaking and co-crystallization experiments .

Synthetic Building Block for Complex FXa Inhibitor Assembly

Utilize CAS 953257-60-8 as a synthetic intermediate for constructing more elaborate FXa inhibitors through functionalization at the ethanesulfonamide α-position or oxopiperidinone C3/C4/C5 positions. The compound's two reactive handles—the sulfonamide NH and the oxopiperidinone carbonyl—enable regioselective derivatization, while its commercial availability (e.g., A2B Chem Cat# BJ36713) provides rapid access to multi-gram quantities for analog library synthesis . This application scenario is particularly relevant for medicinal chemistry groups that lack dedicated in-house synthetic capacity for the core scaffold assembly .

Application
Selection Property
Validation Focus
FXa SAR lead generation
Minimal scaffold with ligand efficiency headroom
Scaffold elaboration guided by class SAR (PDB 3SW2)
S1 pocket topology probe
Meta-substituted oxopiperidinone scaffold
Differential binding mode vs. para-substituted analogs
Fragment-based FXa hit
Low MW, fragment-like physicochemical profile
Fragment growth into S1/S4 pockets
Synthetic intermediate
Dual reactive handles (sulfonamide NH, oxopiperidinone carbonyl)
Regioselective derivatization and library synthesis
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